molecular formula C15H16N4O2 B2597782 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxyacetamide CAS No. 1788543-22-5

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxyacetamide

Cat. No. B2597782
CAS RN: 1788543-22-5
M. Wt: 284.319
InChI Key: DUMJMMDHPLCVMN-UHFFFAOYSA-N
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Description

“N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxyacetamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole-containing compounds involves a variety of methods . One approach involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, containing an imidazole ring which is a five-membered heterocyclic moiety . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are diverse. The compound can undergo selective functionalization using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .

Scientific Research Applications

Biological and Pharmacological Applications

Antimicrobial and Anticancer Properties : Pyrazoline derivatives, including imidazo[1,2-b]pyrazoles, have been extensively studied for their diverse biological properties. These compounds have shown significant antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The interest in pyrazolines is due to their stability and the ability to modify their structure for targeted biological activities. Research on these derivatives has opened new avenues for the development of novel therapeutic agents (Shaaban, Mayhoub, & Farag, 2012).

Neurodegenerative Disorders : Pyrazoline compounds are noted for their potential in treating neurodegenerative diseases. Their neuroprotective properties against conditions like Alzheimer's disease and Parkinson's disease highlight their significance. The structural flexibility of pyrazolines allows for the design of molecules with specific inhibitory actions against enzymes involved in neurodegeneration (Ahsan et al., 2022).

Chemical Synthesis and Catalysis

Versatile Synthetic Intermediates : Heterocyclic N-oxide molecules, including those derived from imidazole and indazole, are pivotal in organic synthesis and catalysis. These compounds serve as versatile intermediates for forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. Their applications in drug development underscore their utility in medicinal chemistry (Li et al., 2019).

Organophosphorus Azoles : The study of organophosphorus azoles, which can incorporate tetra-, penta-, and hexacoordinated phosphorus atoms, showcases the complex stereochemistry and functional versatility of these compounds. Their analysis using NMR spectroscopy and quantum chemistry offers insights into the structural and electronic properties critical for chemical synthesis and the design of novel molecules with specific functionalities (Larina, 2023).

Future Directions

The future directions for “N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxyacetamide” could involve further exploration of its potential biological activities, given the broad range of activities exhibited by imidazole-containing compounds . Additionally, the development of new synthetic routes and functionalization methods could expand the range of possible derivatives and applications .

properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-14(12-21-13-4-2-1-3-5-13)16-8-9-18-10-11-19-15(18)6-7-17-19/h1-7,10-11H,8-9,12H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMJMMDHPLCVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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